6-(3-Aminophenyl)picolinic acid
CAS No.: 1261925-21-6
Cat. No.: VC21082290
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261925-21-6 |
---|---|
Molecular Formula | C12H10N2O2 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 6-(3-aminophenyl)pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) |
Standard InChI Key | APPZUWSRWDJQDL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O |
Introduction
Chemical Properties and Structure
6-(3-Aminophenyl)picolinic acid features a distinctive molecular architecture that contributes to its chemical behavior and potential applications.
Basic Identification
Property | Value |
---|---|
CAS Number | 1261925-21-6 |
Molecular Formula | C12H10N2O2 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 6-(3-aminophenyl)pyridine-2-carboxylic acid |
PubChem CID | 21191149 |
Standard InChI | InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) |
Standard InChIKey | APPZUWSRWDJQDL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O |
Structural Characteristics
The molecular structure of 6-(3-Aminophenyl)picolinic acid consists of a picolinic acid backbone (pyridine-2-carboxylic acid) with a 3-aminophenyl group attached at the 6-position of the pyridine ring. This arrangement creates a molecule with multiple functional groups:
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A carboxylic acid group at the 2-position of the pyridine ring
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A pyridine nitrogen atom that can participate in coordination chemistry
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An amino group on the phenyl substituent that provides additional reactivity
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An aromatic system spanning both rings that contributes to stability and electronic properties
The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups creates an electronically diverse molecule with potential for various chemical interactions.
Property | Value |
---|---|
Shelf Life | 1095 days (3 years) |
Storage Conditions | Room temperature |
Sensitivity | Data not available |
The compound is stable under normal storage conditions and can be maintained at room temperature for extended periods .
Biological and Chemical Applications
Coordination Chemistry
6-(3-Aminophenyl)picolinic acid serves as a ligand in coordination chemistry, forming complexes with various metal ions. The molecule possesses multiple coordination sites:
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The pyridine nitrogen atom
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The carboxylate group
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The amino group on the phenyl ring
This multidentate character enables it to form stable complexes with transition metals, potentially in different binding modes.
Research Applications
Current research applications include:
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Use as a chemical building block in the synthesis of more complex molecules
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Investigation of metal-binding properties and potential applications in metalloenzyme inhibition
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Exploration of structure-activity relationships in the context of biological targets
Supplier | Package Size | Purity | Price (USD) | Status |
---|---|---|---|---|
Labsolu | 1g | 97% | $2,204.42 | Available |
Sigma-Aldrich (Combi-Blocks) | 250mg | Not specified | $286.00 | Available |
Aladdin Scientific | 1g | 97% | $1,632.90 | Available (8-12 weeks) |
CymitQuimica | 1g | 95% | Not specified | Discontinued |
The relatively high price points indicate that this compound is primarily intended for research applications rather than industrial-scale use .
Related Compounds and Comparative Analysis
6-(3-Aminophenyl)picolinic acid belongs to a family of related compounds with varying structures and applications:
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Picolinic acid - The parent compound, known for various biological activities
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Dipicolinic acid (2,6-pyridinedicarboxylic acid) - Used in inhibitors for metallo-β-lactamases
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4-(3-Aminophenyl)-6-(phosphonomethyl)picolinic acid - A phosphorus-containing derivative
The substitution pattern on the picolinic acid backbone significantly influences the properties and potential applications of these compounds. The 3-aminophenyl substitution at the 6-position provides 6-(3-Aminophenyl)picolinic acid with distinctive electronic and steric properties compared to its structural relatives.
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